An In-Depth Technical Guide to 2-Hydroxy-5-(naphthalen-2-yl)benzaldehyde: Synthesis, Properties, and Potential Applications
An In-Depth Technical Guide to 2-Hydroxy-5-(naphthalen-2-yl)benzaldehyde: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Hydroxy-5-(naphthalen-2-yl)benzaldehyde, a molecule of significant interest due to its hybrid structure incorporating both a salicylaldehyde and a naphthalene moiety. While this specific compound is not extensively documented in publicly available literature, this guide synthesizes predicted properties and plausible synthetic routes based on the well-established chemistry of its constituent functional groups and analogous compounds. We will delve into its potential synthesis, predicted physicochemical and spectroscopic characteristics, and explore its promising applications in fields such as fluorescent probe development and medicinal chemistry.
Introduction
2-Hydroxy-5-(naphthalen-2-yl)benzaldehyde (C₁₇H₁₂O₂) is an aromatic organic compound featuring a salicylaldehyde core substituted with a naphthalene ring at the 5-position. The salicylaldehyde unit is a well-known privileged scaffold in the design of Schiff bases, ligands for metal complexes, and various biologically active molecules. The naphthalene group, a bicyclic aromatic hydrocarbon, is a common component in fluorescent dyes and therapeutic agents. The conjugation of these two moieties is anticipated to yield a molecule with unique photophysical properties and potential biological activities, making it a valuable target for synthetic and medicinal chemists.
Molecular Structure and Physicochemical Properties
The fundamental properties of 2-Hydroxy-5-(naphthalen-2-yl)benzaldehyde are summarized below. It is important to note that while some data is available from chemical databases, many of the physicochemical properties are computationally predicted.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₂O₂ | PubChem[1] |
| Molecular Weight | 248.27 g/mol | PubChem[1] |
| IUPAC Name | 2-hydroxy-5-(naphthalen-2-yl)benzaldehyde | PubChem[1] |
| CAS Number | 1111120-37-6 | PubChem[1] |
| Predicted XLogP3 | 4.5 | PubChem[1] |
| Predicted Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Predicted Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Predicted Rotatable Bond Count | 2 | PubChem[1] |
| Predicted Polar Surface Area | 37.3 Ų | PubChem[1] |
Proposed Synthesis
A plausible and efficient synthetic route to 2-Hydroxy-5-(naphthalen-2-yl)benzaldehyde is through a Suzuki-Miyaura cross-coupling reaction. This widely used palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an aryl boronic acid. In this proposed synthesis, 5-bromosalicylaldehyde would be coupled with naphthalene-2-boronic acid.
Experimental Protocol: Suzuki-Miyaura Coupling
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Reaction Setup: In a round-bottom flask, combine 5-bromosalicylaldehyde (1.0 eq), naphthalene-2-boronic acid (1.1 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
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Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
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Base Addition: Add an aqueous solution of a base, such as 2M sodium carbonate (Na₂CO₃) (2.0 eq).
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Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux (typically 80-100 °C) for 6-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate. Wash the organic layer sequentially with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Spectroscopic Characterization (Predicted)
As no specific experimental spectra for 2-Hydroxy-5-(naphthalen-2-yl)benzaldehyde are readily available, the following sections provide predicted spectroscopic data based on the analysis of its structural components and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the phenolic hydroxyl proton, and the aromatic protons of both the benzene and naphthalene rings.
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Aldehydic Proton (-CHO): A singlet is predicted to appear far downfield, likely in the range of δ 9.5-10.5 ppm. For salicylaldehyde, this peak is observed around 9.9 ppm.[2]
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Phenolic Proton (-OH): A broad singlet is expected, also in the downfield region, typically between δ 10.0-12.0 ppm, due to intramolecular hydrogen bonding with the adjacent aldehyde group. The chemical shift of the phenolic proton in salicylaldehyde is around 11.07 ppm.[2]
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Aromatic Protons: A complex multiplet pattern is anticipated in the aromatic region (δ 7.0-8.5 ppm) corresponding to the 10 protons of the two aromatic rings.
¹³C NMR: The carbon NMR spectrum will be characterized by a downfield signal for the aldehydic carbonyl carbon and several signals in the aromatic region.
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Aldehydic Carbonyl Carbon: Expected to be the most downfield signal, around δ 190-195 ppm.
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Aromatic Carbons: Multiple signals are predicted in the range of δ 110-160 ppm. The carbon bearing the hydroxyl group is expected to be in the lower end of this range (around 160 ppm), while the other aromatic carbons will resonate at higher fields.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum will provide valuable information about the functional groups present in the molecule.
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O-H Stretch: A broad absorption band is expected in the region of 3200-3400 cm⁻¹ due to the hydrogen-bonded phenolic hydroxyl group.
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Aromatic C-H Stretch: Weak to medium bands are anticipated just above 3000 cm⁻¹.
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Aldehyde C-H Stretch: Two characteristic weak bands (a Fermi doublet) are expected around 2850 cm⁻¹ and 2750 cm⁻¹.
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C=O Stretch (Aldehyde): A strong absorption band is predicted in the range of 1650-1680 cm⁻¹ for the conjugated aldehyde carbonyl group. For salicylaldehyde, this appears around 1664 cm⁻¹.[2]
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Aromatic C=C Stretch: Several medium to strong bands are expected in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
In a mass spectrum obtained by electron ionization (EI), the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound (248.27). Common fragmentation patterns would likely involve the loss of the aldehyde group (-CHO) and potentially other fragments from the aromatic rings.
Potential Applications
Given its structural features, 2-Hydroxy-5-(naphthalen-2-yl)benzaldehyde is a promising candidate for several applications in materials science and medicinal chemistry.
Precursor for Fluorescent Probes
The naphthalene moiety is a well-known fluorophore. Derivatives of this compound, particularly Schiff bases formed through the reaction of the aldehyde group with various amines, could function as "turn-on" or "turn-off" fluorescent probes for the detection of metal ions, anions, or biologically relevant small molecules. The binding of an analyte to the Schiff base ligand can modulate the electronic properties of the molecule, leading to a change in its fluorescence emission. Naphthalene derivatives have been successfully employed as fluorescent probes for various analytes, including Al³⁺ and nitroxyl.[3][4]
Synthesis of Biologically Active Schiff Bases and Metal Complexes
Schiff bases derived from salicylaldehydes and various amines are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. The introduction of the naphthalene group could enhance these activities or introduce novel pharmacological properties. Furthermore, these Schiff bases can act as ligands to form metal complexes, which often exhibit enhanced biological activity compared to the free ligands.
Conclusion
2-Hydroxy-5-(naphthalen-2-yl)benzaldehyde represents a molecule with considerable potential, bridging the well-established chemistries of salicylaldehydes and naphthalenes. While experimental data on this specific compound is sparse, this guide provides a robust framework for its synthesis and characterization based on predictive methods and analysis of analogous structures. The proposed synthetic route via Suzuki-Miyaura coupling is a high-yield and versatile method. The predicted spectroscopic data offer a clear roadmap for the structural elucidation of this compound. The potential applications in the development of novel fluorescent probes and biologically active compounds underscore the importance of further research into this promising molecule. This guide serves as a valuable resource for researchers embarking on the synthesis and exploration of 2-Hydroxy-5-(naphthalen-2-yl)benzaldehyde and its derivatives.
References
- Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. (2010). e-Journal of Chemistry, 7(4), 1237-1242.
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PubChem. (n.d.). 2-Hydroxy-5-(naphthalen-2-yl)benzaldehyde. Retrieved from [Link]
- Zhang, Y., et al. (2023). Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al3+. Molecules, 28(8), 3489.
- Li, Y., et al. (2020). A highly sensitive and selective fluorescent probe for nitroxyl based on a naphthalene derivative. Analytical Methods, 12(3), 324-328.
Sources
- 1. 2-Hydroxy-5-(naphthalen-2-yl)benzaldehyde | C17H12O2 | CID 44474596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis - Arabian Journal of Chemistry [arabjchem.org]
- 3. Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al3+ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A highly sensitive and selective fluorescent probe for nitroxyl based on a naphthalene derivative - Analytical Methods (RSC Publishing) [pubs.rsc.org]
